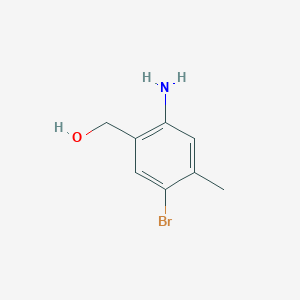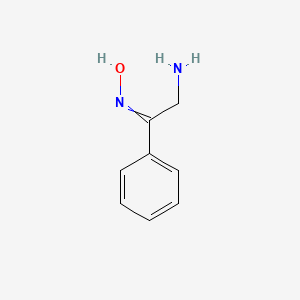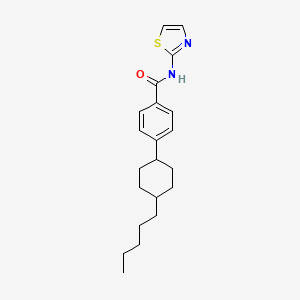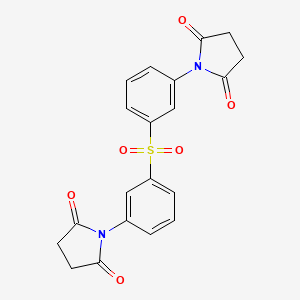![molecular formula C12H20N2O2 B15149533 ethyl 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate](/img/structure/B15149533.png)
ethyl 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate is an ester compound that features a pyrazole ring. Esters are organic compounds derived from carboxylic acids and alcohols, characterized by the presence of a carbonyl group bonded to an oxygen atom, which is then bonded to another carbon atom. This particular compound is notable for its pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate typically involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid and alcohol are refluxed with a strong acid like sulfuric acid. The reaction can be represented as follows:
R-COOH+R’-OH→R-COOR’+H2O
In this case, the carboxylic acid would be 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid, and the alcohol would be ethanol.
Industrial Production Methods
Industrial production of esters like this compound often involves continuous processes where the reactants are fed into a reactor with a catalyst. The reaction conditions are optimized for high yield and purity, often involving elevated temperatures and pressures.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into the carboxylic acid and alcohol in the presence of an acid or base.
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under appropriate conditions.
Major Products
Hydrolysis: 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid and ethanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Ethyl 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.
Mecanismo De Acción
The mechanism of action of ethyl 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Ethyl 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate can be compared with other esters and pyrazole-containing compounds:
Ethyl acetate: A simpler ester used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings.
Pyrazole derivatives: Compounds like 1H-pyrazole-3-carboxylic acid, which have similar biological activities.
The uniqueness of this compound lies in its specific structure, combining the ester functional group with a pyrazole ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H20N2O2 |
|---|---|
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
ethyl 2-(3-propan-2-ylpyrazol-1-yl)butanoate |
InChI |
InChI=1S/C12H20N2O2/c1-5-11(12(15)16-6-2)14-8-7-10(13-14)9(3)4/h7-9,11H,5-6H2,1-4H3 |
Clave InChI |
KKKHZHJKSVQQBK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)OCC)N1C=CC(=N1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propenamide, N-[[(4-nitrophenyl)amino]thioxomethyl]-3-phenyl-, (E)-](/img/structure/B15149456.png)
![methyl 4-{3-bromo-4-[(2-cyanobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B15149462.png)
![2-[(4-Phenylbutyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B15149473.png)

![N-(3-{[(2,3-dichlorophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B15149478.png)

![N-(2,5-dichlorophenyl)-2-[(3-methylbutanoyl)amino]-4-phenylthiophene-3-carboxamide](/img/structure/B15149494.png)
![N-(4-{[(E)-(3,4-dihydroxyphenyl)methylidene]amino}phenyl)acetamide](/img/structure/B15149500.png)
![2-benzyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one](/img/structure/B15149504.png)
![N-{[3-(butanoylamino)phenyl]carbamothioyl}-3-(2-methylpropoxy)benzamide](/img/structure/B15149510.png)

![1-[6-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B15149512.png)

![sodium [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate](/img/structure/B15149518.png)
